Beta-Amyloid (5-42)

Aggregation Kinetics Nucleation Amyloidogenesis

Beta-Amyloid (1-42) (Aβ42) is a 42-amino acid peptide derived from the proteolytic cleavage of the Amyloid Precursor Protein (APP). It is a primary component of the senile plaques characteristic of Alzheimer's disease (AD) pathology.

Molecular Formula
Molecular Weight 4051.6
Cat. No. B1578712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBeta-Amyloid (5-42)
Molecular Weight4051.6
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Beta-Amyloid (1-42) Procurement: Understanding Its Unique Aggregation and Toxicity Profile vs. Aβ40


Beta-Amyloid (1-42) (Aβ42) is a 42-amino acid peptide derived from the proteolytic cleavage of the Amyloid Precursor Protein (APP). It is a primary component of the senile plaques characteristic of Alzheimer's disease (AD) pathology [1]. While the more abundant Aβ40 isoform is also present, Aβ42 is significantly more hydrophobic and has a markedly higher propensity to aggregate into soluble, neurotoxic oligomers and insoluble fibrils [2][3]. This differential behavior is driven by the two additional hydrophobic residues, Isoleucine and Alanine, at its C-terminus, which critically alter its nucleation and aggregation kinetics [4][5]. Consequently, Aβ42 is not interchangeable with Aβ40 in research or diagnostic settings, as its unique biophysical and biological properties are central to modeling AD pathogenesis and developing targeted assays [6][7].

Why Beta-Amyloid (1-42) Cannot Be Replaced by Aβ40 in Critical Assays


Substituting Aβ40 for Aβ42 in experimental systems is a common but scientifically invalid practice. Despite sharing 95% sequence homology, these two peptides exhibit fundamentally different aggregation pathways, kinetics, and resultant structures [1][2]. Aβ42 aggregates approximately 1000-fold faster and follows a distinct nucleation pathway [3][4]. This difference is not merely quantitative; it leads to the formation of unique, stable oligomeric species that are preferentially observed for Aβ42 and are the primary drivers of neurotoxicity [5][6]. Therefore, using Aβ40 as a substitute will not recapitulate the relevant disease pathology, leading to spurious results in aggregation studies, toxicity assays, and drug screening campaigns. The quantitative evidence below underscores why procurement of authentic Aβ42 is non-negotiable for generating physiologically relevant data.

Quantitative Evidence for Beta-Amyloid (1-42) Differentiation from Comparators


Aβ42 Aggregates ~1000-Fold Faster Than Aβ40 via Distinct Nucleation Kinetics

The self-assembly of Aβ42 is dramatically accelerated compared to its major isoform, Aβ40. A direct comparative study on the kinetics of aggregation revealed that Aβ42 self-assembles approximately 1000-fold faster than Aβ1-40 [1]. This substantial difference is attributed to the two additional hydrophobic residues at the C-terminus of Aβ42, which alter its nucleation mechanism [2][3]. Consequently, Aβ42 rapidly forms aggregates under conditions where Aβ40 remains largely monomeric, making it the principal aggregating species in vivo and the most relevant for in vitro modeling.

Aggregation Kinetics Nucleation Amyloidogenesis

Aβ42 Possesses a Defined Critical Aggregation Concentration (CAC) of ~90 nM

Unlike the more gradual aggregation of other Aβ species, the formation of early, toxic Aβ42 oligomers is a highly cooperative process that occurs only once a critical aggregation concentration (CAC) is surpassed. Fluorescence correlation spectroscopy (FCS) experiments determined the CAC for Aβ42 to be approximately 90 nM [1]. Below this concentration, the peptide remains monomeric. Once the concentration exceeds this threshold, a spontaneous and cooperative self-assembly process is triggered, yielding stable, micelle-like oligomers whose size is independent of total peptide concentration [2].

Aggregation Threshold Critical Concentration Oligomer Formation

Aβ42 Oligomers Are Significantly More Neurotoxic Than Aβ40 and Aβ43 Oligomers

In a comparative study assessing the neurotoxicity of Aβ isoforms, Aβ42 oligomers were demonstrated to be the most potent pathogenic species. Aβ42 formed oligomers significantly faster than both Aβ40 and Aβ43 [1]. Critically, Aβ42 oligomers induced the highest level of cytotoxicity in cell culture models when compared directly to oligomers of Aβ40 and Aβ43 [1]. Further quantitative analysis from another study showed that while Aβ1–38 and Aβ1–40 only cause significant cytotoxicity at a high concentration of 20 μM, Aβ1–42 is significantly cytotoxic at a much lower concentration of just 5 μM [2].

Neurotoxicity Oligomer Potency Cell Viability

Aβ42 Forms Unique, Stable Oligomeric Intermediates Not Observed for Aβ40

High-resolution atomic force microscopy (AFM) studies have visually resolved a unique aggregation pathway for Aβ42. While both Aβ40 and Aβ42 initially form spherical oligomers, a stable set of oligomers with a diameter distribution of ~7 to 9 nm was prevalently observed uniquely for Aβ42 even after the appearance of mature fibrils [1]. This indicates that a distinct, stable intermediate population exists for Aβ42 that is not present in the aggregation pathway of Aβ40. Furthermore, only Aβ42 fibrils were observed to align through lateral interactions over micrometer-scale lengths, a structural property not found in Aβ40 networks [1].

Oligomer Structure AFM Imaging Aggregation Intermediate

Aβ42 Fibrils Bind Thioflavin T with Distinct Modes and Exhibit Greater Clustering Tendency than Aβ40

The interaction of the amyloid dye Thioflavin T (ThT) differs fundamentally between Aβ42 and Aβ40 fibrils. A comprehensive study using equilibrium microdialysis identified an additional mode of ThT binding that is unique to Aβ42 amyloids [1]. This is attributed to the high tendency of Aβ42 fibers to form large clusters (clots), a property not shared by Aβ40 fibrils. The steady-state ThT fluorescence intensity is 1.7 times more intense for Aβ40 fibrils compared to Aβ42 fibrils in concentration-matched samples [2][3]. However, the fluorescence lifetime of bound ThT is longer for Aβ42 fibrils, indicating distinct microstructural differences in the fibril core [2].

Thioflavin T Binding Fibril Polymorphism Amyloid Clustering

The Aβ42/40 Ratio is a Superior Diagnostic and Prognostic Biomarker in Alzheimer's Disease

The differential behavior of Aβ42 and Aβ40 is clinically exploited for diagnosis. The cerebrospinal fluid (CSF) Aβ42/40 ratio has been established as a superior biomarker compared to Aβ42 alone for identifying Alzheimer's disease pathology, irrespective of clinical phenotype [1]. This ratio is also a key component of important diagnostic tools and is now being validated in plasma using highly sensitive assays, demonstrating its potential as a minimally invasive screening tool [2][3]. The clinical utility hinges on the specific aggregation and clearance properties of Aβ42 relative to Aβ40.

Biomarker Diagnostics Cerebrospinal Fluid Plasma

High-Value Application Scenarios for Beta-Amyloid (1-42) Based on Its Unique Properties


Modeling Neurotoxicity and Screening for Neuroprotective Compounds

Given its superior and more rapid formation of neurotoxic oligomers compared to Aβ40 and Aβ43 [1], and its ability to induce significant cytotoxicity at a low concentration of 5 μM [2], Aβ42 is the gold standard substrate for assays measuring neuronal cell death, synaptic dysfunction, or neuroinflammation. Procuring high-purity Aβ42 is essential for establishing robust, reproducible models of AD pathology to screen for or validate the efficacy of neuroprotective drug candidates.

Investigating the Molecular Mechanism of Amyloid Aggregation

The ~1000-fold faster aggregation kinetics [1] and the presence of unique, stable oligomeric intermediates (~7-9 nm) [2] make Aβ42 the only suitable choice for detailed mechanistic studies. Research aimed at defining the aggregation pathway, characterizing toxic intermediate species, or developing structure-specific aggregation inhibitors (e.g., using AFM, NMR, or kinetic modeling) requires the use of Aβ42 to recapitulate the disease-relevant process.

Development and Validation of Diagnostic Assays for Alzheimer's Disease

The clinical utility of the Aβ42/40 ratio as a superior diagnostic biomarker [1] drives the demand for both peptides in assay development. High-quality Aβ42 is required for generating calibration standards, validating assay performance (e.g., for ELISA or LC-MS/MS), and quality control of diagnostic kits. Its well-defined aggregation behavior, including a CAC of ~90 nM [2], is a critical parameter for ensuring lot-to-lot consistency and reliable assay results in both CSF and plasma testing.

Biophysical Studies of Amyloid Structure and Fibril Polymorphism

For research focusing on the structural nuances of amyloid fibrils, Aβ42 is essential due to its distinct biophysical properties. Its unique ThT binding modes, higher clustering tendency, and different fluorescence lifetime compared to Aβ40 [1] provide specific readouts for studying fibril polymorphism and microstructure. This is crucial for developing advanced imaging probes or therapies targeting specific fibril conformations associated with disease progression.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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